molecular formula C11H21N3 B1419185 ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine CAS No. 1157816-10-8

ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine

Cat. No.: B1419185
CAS No.: 1157816-10-8
M. Wt: 195.3 g/mol
InChI Key: DYFWERVJCLLPNQ-UHFFFAOYSA-N
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Description

“Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Analytical Applications in High-Performance Liquid Chromatography

Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine has been utilized in the development of a sensitive method for determining amino compounds. This involves a condensation reaction with specific reagents, enabling effective fluorescence detection in high-performance liquid chromatography (HPLC). The method offers high stability and precision, making it suitable for analyzing amines in wastewater and biological samples (You et al., 2006).

Synthesis of Imidazolecarboxylates

In another application, the compound facilitates the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. The process achieves good yields and is applicable to a wide range of amine substrates, including those with reactive functionalities (Helal & Lucas, 2002).

Antibacterial Applications

Recent research has explored the use of derivatives of this compound in antibacterial applications. A series of novel derivatives demonstrated promising antibacterial activity, highlighting the compound's potential in medicinal chemistry (Prasad, 2021).

Synthesis of Diverse Organic Compounds

The compound has also been used in the synthesis of various organic compounds, such as imidazolone derivatives and pyrrole-carboxylates. These syntheses contribute to a broader understanding of organic chemistry and potential applications in pharmaceuticals (Bezenšek et al., 2012); (Idhayadhulla et al., 2010).

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling “ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine”. It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The imidazole ring in the compound can bind to the heme iron atom of cytochrome P450, inhibiting its activity . This interaction can affect the metabolism of other drugs and endogenous compounds, making this compound a valuable tool in studying enzyme inhibition and drug interactions.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways and gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The imidazole ring can form coordination bonds with metal ions, such as zinc and iron, which are present in the active sites of many enzymes . This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosing in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, making it an important consideration in drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic uses .

Properties

IUPAC Name

N-ethyl-1-imidazol-1-yl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-5-13-10(11(2,3)4)8-14-7-6-12-9-14/h6-7,9-10,13H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFWERVJCLLPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CN1C=CN=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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